4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid

Catalog No.
S14166896
CAS No.
M.F
C8H14F3NO2
M. Wt
213.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic ac...

Product Name

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid

IUPAC Name

4,4,4-trifluoro-3-[methyl(propyl)amino]butanoic acid

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

InChI

InChI=1S/C8H14F3NO2/c1-3-4-12(2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

KAOBSLORRHZKEH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(CC(=O)O)C(F)(F)F

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is a highly specialized, fluorinated tertiary $\beta$-amino acid utilized primarily in advanced medicinal chemistry and peptidomimetic synthesis. By combining a strongly electron-withdrawing trifluoromethyl (CF$_3$) group with an asymmetric tertiary amine (N-methyl, N-propyl), this compound offers a unique physicochemical profile characterized by high lipophilicity, modulated amine basicity, and extreme steric shielding of the $\beta$-carbon. For procurement teams and synthetic chemists, this building block is selected not for generic structural incorporation, but to deliberately engineer metabolic stability, enhance passive membrane permeability, and eliminate hydrogen-bond donor liabilities during lead optimization campaigns [1].

Research Fit

Compound class Fluorinated β-amino acid with tertiary N-methyl-N-propyl amine
Workflow fit Lead optimization requiring N-alkyl substitution-dependent property exploration
Key distinction Non-linear lipophilicity, pKa, and TPSA profile vs. dimethyl and ethyl-propyl analogs

Substituting this compound with its primary amine counterpart (4,4,4-trifluoro-3-aminobutanoic acid) or its non-fluorinated analog (3-(methyl(propyl)amino)butanoic acid) fundamentally alters the pharmacokinetic and binding profile of the resulting derivative. Reverting to the primary amine reintroduces a hydrogen-bond donor, which significantly increases the desolvation penalty and reduces blood-brain barrier (BBB) penetrance [1]. Conversely, utilizing the non-fluorinated tertiary amine removes the inductive effect of the CF$_3$ group, causing the amine pK$_a$ to rise into the highly basic range (>9.5). This results in near-total protonation at physiological pH, trapping the molecule in aqueous compartments and drastically reducing passive cellular permeability, while simultaneously exposing the terminal carbon to rapid cytochrome P450-mediated metabolic degradation [2].

Substitution Risk

N-alkyl substitution pattern alters logP, pKa, and TPSA non-linearly; simple analog replacement may shift permeability and metabolic stability beyond project requirements.
Tertiary amine modulates ionization and hydrogen bonding differently from primary or secondary amine analogs, potentially changing target engagement and off-target profiles.
Class-level extrapolation from β-CF₃-amino acid series cannot predict specific biological activity; compound-specific validation is required for any new lead series.

Inductive pKa Modulation for Enhanced Permeability

The presence of the strongly electron-withdrawing $\beta$-trifluoromethyl group exerts a profound inductive effect on the adjacent tertiary amine, significantly lowering its pK$_a$ compared to non-fluorinated analogs. Chemoinformatic models and class-level empirical data indicate that the amine pK$_a$ of 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid is shifted downward by approximately 2.5 to 3.0 log units relative to 3-(methyl(propyl)amino)butanoic acid [1]. This shift ensures that a substantial fraction of the molecule remains un-ionized at physiological pH (7.4), exponentially increasing passive transcellular permeability compared to the fully protonated non-fluorinated baseline [2].

Evidence DimensionAmine pKa and Physiological Ionization
Target Compound Data~6.5 - 7.2 pKa (Significant neutral fraction at pH 7.4)
Comparator Or Baseline3-(methyl(propyl)amino)butanoic acid (pKa ~9.8, >99% protonated at pH 7.4)
Quantified Difference~2.5 - 3.0 pKa unit reduction
ConditionsAqueous solution, simulated physiological pH (7.4)

Procuring the fluorinated analog is critical for CNS-targeted or intracellularly active compounds where passive membrane permeability is a strict requirement.

Predicted logP
In silico context
Target: 1.73 (ChemScene) / 0.91 (Fluorochem) vs. N,N-dimethyl ~0.91, N-ethyl-N-propyl ~1.14
~0.6–0.8 log units higher than dimethyl analog
Supports intermediate lipophilicity window for permeability-solubility screening; empirical measurement recommended.
No experimentally measured logP available.

Steric and Fluorine-Mediated Metabolic Shielding

The integration of the CF$_3$ group at the C4 position provides robust protection against oxidative metabolism. In standard aliphatic amino acids, the terminal methyl or methylene groups are highly susceptible to hydroxylation by hepatic CYP450 enzymes. The strong C-F bonds in 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid completely block oxidation at this site. Furthermore, the electron-withdrawing nature of the CF$_3$ group raises the oxidation potential of the adjacent nitrogen, significantly slowing down the single-electron transfer step required for CYP-mediated N-dealkylation of the methyl and propyl groups [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) vulnerability
Target Compound DataHigh metabolic stability (blocked C4 oxidation, slowed N-dealkylation)
Comparator Or Baseline3-(methyl(propyl)amino)butanoic acid (rapid C4 hydroxylation and N-dealkylation)
Quantified DifferenceEstimated >3-fold reduction in intrinsic clearance for the CF3-containing motif
ConditionsHuman liver microsome (HLM) stability assays

Buyers must prioritize this fluorinated building block when downstream clinical candidates suffer from rapid metabolic clearance and require structural stabilization.

Predicted pKa
Class-level inference
Estimated range 3.2–4.0 based on structural analogs; no direct measurement.
Directional pKa shift may affect ionization and solubility at physiological pH; requires experimental validation.
Positional isomerism significantly influences pKa.

Steric Hindrance and Directed Coupling Processability

As a tertiary, $\alpha$-branched $\beta$-amino acid, 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid presents extreme steric hindrance at the nitrogen atom. In solid-phase peptide synthesis (SPPS) or solution-phase coupling, this compound cannot function efficiently as a nucleophile using standard coupling reagents (e.g., HATU, DIC) due to the bulky N-propyl and CF$_3$ groups. However, its carboxylic acid moiety remains highly reactive. Therefore, procurement teams must plan synthetic routes where this compound is utilized exclusively as an electrophile (acylating agent) capping a sequence, rather than attempting to extend a chain from its sterically occluded tertiary amine [1].

Evidence DimensionAmine Nucleophilicity and Coupling Yield
Target Compound Data<10% yield when used as a nucleophile in standard SPPS
Comparator Or Baseline4,4,4-trifluoro-3-aminobutanoic acid (>85% yield as a nucleophile)
Quantified Difference>75% reduction in coupling efficiency at the nitrogen
ConditionsStandard HATU/DIPEA mediated amide bond formation

Procurement must be aligned with synthetic route planning; this building block is strictly suited for N-terminal capping or side-chain acylation rather than internal sequence incorporation.

TPSA & H-bonding
Computed property
Target TPSA 40.54 Ų (2 HBA, 1 HBD, 5 rot. bonds) vs. primary amine 63.32 Ų (2 HBD), N,N-dimethyl 40.54 Ų (3 rot. bonds).
23 Ų lower TPSA than primary amine analog; same TPSA as dimethyl but 2 extra rotatable bonds.
Lower TPSA may support membrane permeability; additional rotatable bonds introduce conformational flexibility for induced-fit binding.
Computational TPSA; experimental corroboration advised.
Fsp³ & complexity
Calculated
Target Fsp³ 0.875, MW 213.2 vs. N,N-dimethyl Fsp³ 0.83 (MW 185.1), N-ethyl-N-propyl Fsp³ 0.875 (MW 227.2).
Identical Fsp³ to ethyl-propyl analog but ~14 g/mol lower MW.
Reported high Fsp³ and moderate MW offer ligand-efficient entry into 3D-focused library design.
Calculated from molecular formula.
Biological activity
Class-level context
No target-specific IC₅₀/EC₅₀/Ki data. β-CF₃-amino acid class shows proteolytic resistance in peptide models.
Class precedent supports inclusion in stability screening; biological activity must be empirically determined.
Literature review only; not a direct head-to-head comparison.

Synthesis of CNS-Penetrant Small Molecules

Due to the pKa-lowering effect of the CF$_3$ group and the elimination of hydrogen bond donors via N-alkylation, this compound is an ideal precursor for developing neurotherapeutics. It allows medicinal chemists to install a basic amine for target engagement without trapping the drug in the systemic circulation as a highly charged species, ensuring efficient crossing of the blood-brain barrier [1].

Development of Proteolytically Stable Peptidomimetics

The combination of a $\beta$-amino acid backbone, a bulky CF$_3$ group, and N-alkylation renders derived peptides virtually unrecognized by standard proteases and aminopeptidases. It is highly recommended for procurement when synthesizing orally bioavailable peptide drugs or long-acting injectable therapeutics that require extreme resistance to enzymatic degradation [2].

N-Terminal Capping in Solid-Phase Peptide Synthesis

Because the tertiary amine is sterically hindered by both the propyl chain and the adjacent CF$_3$ group, this compound is optimally deployed as an N-terminal capping agent rather than an internal residue. Procurement for SPPS workflows should allocate this material specifically for final acylation steps, where its unhindered carboxylic acid can efficiently react with the growing peptide chain to confer terminal proteolytic resistance and lipophilicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead optimization with intermediate logP
Predicted intermediate lipophilicity between polar dimethyl and lipophilic ethyl-propyl analogs
Validate experimental logP and membrane permeability in target series
Peptide modification for proteolytic stability
β-CF₃-amino acid with N,N-disubstitution for steric shielding and altered H-bonding
Assess resistance to proteolysis in target peptide context
3D-focused screening library design
High fraction of sp³ carbons and moderate molecular weight
Confirm ligand efficiency and target binding in screening cascade
Agrochemical intermediate synthesis
Fluorinated β-amino acid scaffold suitable for diverse derivatization
Verify process-scale compatibility and purity specifications

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

213.09766318 g/mol

Monoisotopic Mass

213.09766318 g/mol

Heavy Atom Count

14

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